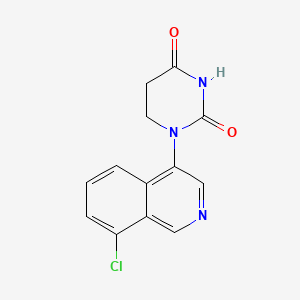
1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound that belongs to the class of isoquinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of Isoquinoline Derivative: Starting with a suitable isoquinoline precursor, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Pyrimidinedione Formation: The chlorinated isoquinoline can then be reacted with urea or a substituted urea under acidic or basic conditions to form the pyrimidinedione ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinoline derivative, while reduction could produce a dihydroisoquinoline compound.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound could affect cellular signaling pathways, leading to changes in cell behavior.
相似化合物的比较
Similar Compounds
1-(8-Bromo-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione: Similar structure with a bromo group instead of a chloro group.
1-(8-Methyl-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione: Similar structure with a methyl group instead of a chloro group.
Uniqueness
1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C13H10ClN3O2 |
|---|---|
分子量 |
275.69 g/mol |
IUPAC 名称 |
1-(8-chloroisoquinolin-4-yl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H10ClN3O2/c14-10-3-1-2-8-9(10)6-15-7-11(8)17-5-4-12(18)16-13(17)19/h1-3,6-7H,4-5H2,(H,16,18,19) |
InChI 键 |
QCXQSQUEFASIBO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)NC1=O)C2=C3C=CC=C(C3=CN=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


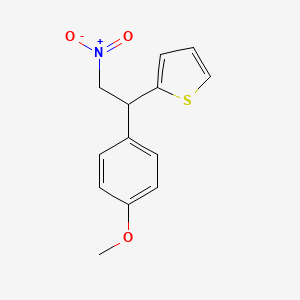
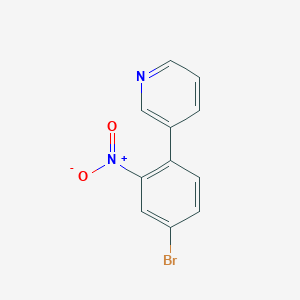
![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)



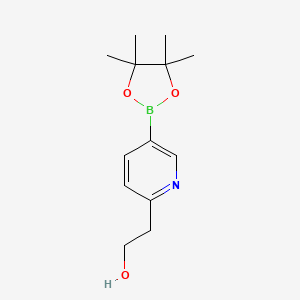
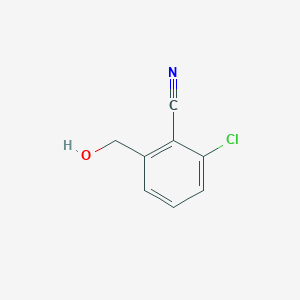


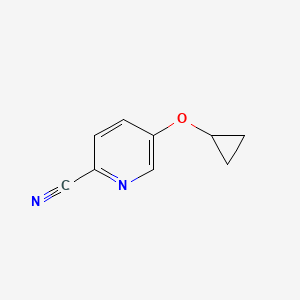
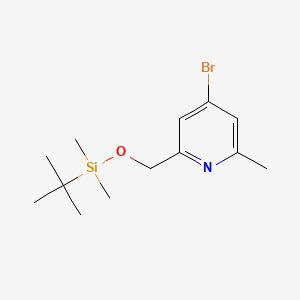

![6-Chloro-2-morpholinooxazolo[4,5-C]pyridine](/img/structure/B13924536.png)
